molecular formula C11H7ClFNO2 B1420486 Methyl 4-chloro-6-fluoroquinoline-2-carboxylate CAS No. 301823-61-0

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Cat. No.: B1420486
CAS No.: 301823-61-0
M. Wt: 239.63 g/mol
InChI Key: CXAWNDWONHOZNO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H7ClFNO2 and its molecular weight is 239.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mode of action of quinolines generally involves interaction with their target proteins, leading to inhibition of the protein’s function. This can result in the death of bacterial cells in the case of antibacterial quinolines .

The pharmacokinetics of quinoline derivatives would depend on their specific chemical structure. Factors such as solubility, permeability, and metabolic stability can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The result of the action of quinoline derivatives can vary widely depending on their specific targets and mode of action. In the case of antibacterial quinolines, the result is typically the death of the bacterial cells .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of quinoline derivatives .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific enzymatic activities . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, leading to changes in their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their functions, which in turn affects various biochemical pathways . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can affect the activity of key enzymes, leading to changes in the concentrations of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and its potential therapeutic applications.

Properties

IUPAC Name

methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAWNDWONHOZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674840
Record name Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301823-61-0
Record name Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.